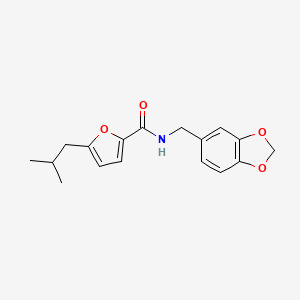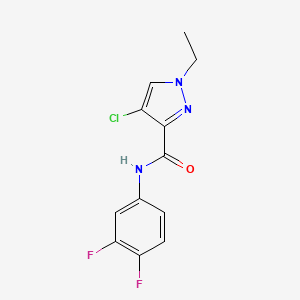![molecular formula C15H21NO3S B6137621 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6137621.png)
2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, also known as TZD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiazolidinedione class of drugs and has been studied for its effects on various physiological and biochemical processes.
作用机制
The mechanism of action of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression in adipose tissue and other organs. 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid binds to PPARγ and activates its transcriptional activity, leading to the regulation of various genes involved in glucose and lipid metabolism. Additionally, 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, and increased adiponectin levels. Adiponectin is a hormone that regulates glucose and lipid metabolism and has been shown to be decreased in individuals with type 2 diabetes and metabolic syndrome. 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to increase adiponectin levels, leading to improved glucose and lipid metabolism.
实验室实验的优点和局限性
One advantage of using 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid in lab experiments is its well-established mechanism of action and its ability to regulate gene expression. Additionally, 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to have low toxicity and is generally well-tolerated in humans. However, one limitation of using 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid in lab experiments is its potential to cause weight gain and fluid retention, which may complicate the interpretation of results.
未来方向
There are several future directions for research involving 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid. One area of interest is the development of more selective PPARγ agonists that have fewer side effects than 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid. Additionally, there is ongoing research investigating the potential of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in investigating the effects of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid on gut microbiota and its potential to improve gut health and metabolic function.
合成方法
The synthesis of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves the reaction of pentyloxyphenyl isothiocyanate with cysteine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been optimized to improve its yield and purity, making it easier to use in scientific research.
科学研究应用
2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic properties, including its ability to regulate glucose and lipid metabolism. It has been shown to improve insulin sensitivity and reduce inflammation, making it a promising candidate for the treatment of type 2 diabetes and metabolic syndrome. Additionally, 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been investigated for its anti-cancer properties and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(4-pentoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-2-3-4-9-19-12-7-5-11(6-8-12)14-16-13(10-20-14)15(17)18/h5-8,13-14,16H,2-4,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQKBYVHOVAZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)

![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6137550.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)
![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6137603.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6137607.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6137626.png)

![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)